Uvarigranol B vs Uvarigrandol B: Cytotoxicity Differential in HCT 116 Colorectal Cancer Model
Uvarigranol B exhibits minimal cytotoxicity against the HCT 116 human colorectal carcinoma cell line, with an IC50 value exceeding 100 μM [1]. This contrasts sharply with structurally related highly oxygenated cyclohexenes from the same plant species, such as uvarigrandol B, which demonstrates potent cytotoxicity against the identical HCT 116 cell line with an IC50 of 0.8 μM [2]. This approximately >125-fold difference in potency between compounds sharing a common biosynthetic origin and core scaffold underscores that minor structural modifications within this class profoundly alter biological activity.
| Evidence Dimension | Cytotoxicity (IC50) against HCT 116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | Uvarigrandol B: IC50 = 0.8 μM |
| Quantified Difference | >125-fold lower cytotoxicity for Uvarigranol B |
| Conditions | HCT 116 human colorectal carcinoma cell line; standard cytotoxicity assay (MTT or comparable) |
Why This Matters
Researchers requiring a polyoxygenated cyclohexene with minimal intrinsic cytotoxicity (e.g., for use as a negative control, a scaffold for derivatization, or in combination studies where baseline toxicity must be minimized) should select Uvarigranol B over potent cytotoxic analogs like uvarigrandol B.
- [1] Gurgul A, et al. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem. Phytochemistry. 2023;216:113884. View Source
- [2] Suthiphasilp V, et al. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Heliyon. 2024;11(1):e41326. View Source
